
Galanthamine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galanthamine N-Oxide is an oxidized derivative of galanthamine, an alkaloid originally isolated from the bulbs and flowers of plants in the Amaryllidaceae family, such as the common snowdrop (Galanthus nivalis). Galanthamine is well-known for its acetylcholinesterase inhibitory activity, which has made it a valuable compound in the treatment of Alzheimer’s disease. This compound retains some of these properties and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Galanthamine N-Oxide typically involves the oxidation of galanthamine. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as sodium tungstate, under mild conditions. The reaction proceeds smoothly, yielding this compound as the primary product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process likely involves the large-scale oxidation of galanthamine using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of galanthamine from natural sources or synthetic routes make industrial production feasible .
Chemical Reactions Analysis
Types of Reactions: Galanthamine N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction of this compound can revert it back to galanthamine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, under basic conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: Galanthamine.
Substitution: N-substituted galanthamine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Alzheimer’s Disease Treatment
Galanthamine N-oxide, like its parent compound galantamine, acts as a reversible inhibitor of acetylcholinesterase, which increases the availability of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cholinergic transmission in patients with Alzheimer's disease, where cholinergic function is impaired. Clinical studies have demonstrated that galantamine can improve cognitive function in patients with mild to moderate Alzheimer's disease, making it a valuable therapeutic agent in managing this condition .
1.2 Organophosphate Poisoning Antidote
Recent research has indicated that galantamine N-oxide may serve as an effective antidote for organophosphate poisoning. Organophosphates inhibit acetylcholinesterase irreversibly, leading to excessive accumulation of acetylcholine and subsequent toxicity. This compound's reversible inhibition properties can counteract this effect, providing a potential treatment option for acute poisoning scenarios .
Anticancer Research
This compound has also been explored for its anticancer properties. Studies have shown that galanthamine-type alkaloids exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit tumor growth has been investigated, particularly in the context of breast and prostate cancers. The dual mechanism involving cholinergic modulation and direct cytotoxicity makes it a candidate for further exploration in oncology .
Analytical Applications
3.1 Detection and Quantification
The detection and quantification of this compound in biological samples have been facilitated by advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods allow for precise measurement of the compound in plasma and other biological matrices, which is essential for pharmacokinetic studies and therapeutic monitoring .
Case Studies
-
Case Study 1: Alzheimer's Disease
A randomized controlled trial involving patients with mild Alzheimer's disease showed that treatment with galantamine resulted in significant improvements in cognitive scores compared to placebo groups. The study highlighted the importance of dosage adjustments based on patient tolerance and response . -
Case Study 2: Organophosphate Poisoning
In animal models, the administration of galantamine N-oxide demonstrated a reduction in mortality rates following exposure to lethal doses of organophosphates. The study suggested that combining galantamine with traditional antidotes like atropine could enhance protective effects against nerve agents .
Summary Table of Applications
Mechanism of Action
Galanthamine N-Oxide exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is similar to that of galanthamine, although the potency and efficacy of this compound may differ .
Comparison with Similar Compounds
Galanthamine: The parent compound, known for its acetylcholinesterase inhibitory activity.
N-Demethylgalanthamine: A derivative with similar biological activity.
O-Desmethylgalanthamine: Another derivative with acetylcholinesterase inhibitory properties.
Uniqueness: Galanthamine N-Oxide is unique due to its oxidized structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. Its specific interactions with molecular targets and pathways may also differ, making it a compound of interest for further research .
Biological Activity
Galanthamine N-oxide is an oxidized derivative of galanthamine, a well-known alkaloid primarily recognized for its role as an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C17H21NO4 and is characterized by the presence of an N-oxide functional group. This modification affects its biological activity compared to its parent compound, galanthamine. The compound is typically derived from various species within the Amaryllidaceae family, including Lycoris incarnata, Lycoris radiata, and Lycoris sanguinea .
This compound exhibits its biological effects primarily through the inhibition of AChE, which leads to increased levels of acetylcholine (ACh) in the synaptic cleft. This action is crucial for enhancing cholinergic transmission, which is often impaired in neurodegenerative diseases like Alzheimer's. Additionally, this compound acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), facilitating the release of neurotransmitters such as dopamine and serotonin .
1. Acetylcholinesterase Inhibition
Research indicates that this compound has a reduced capacity to inhibit AChE compared to galanthamine. In a comparative study, it was found that while galanthamine effectively inhibits AChE, the presence of the N-oxide group diminishes this activity .
Compound | AChE Inhibition IC50 (µM) |
---|---|
Galanthamine | 0.1 |
This compound | 0.5 |
2. Neuroprotective Effects
This compound exhibits antioxidative properties, reducing reactive oxygen species (ROS) release by up to 50% in neuronal cells. This neuroprotective effect is attributed to its ability to maintain mitochondrial function and prevent oxidative stress-related damage .
3. Antiprotozoal Activity
Studies have shown that this compound possesses antiprotozoal activity, although it is less potent than its parent compound. For example, it demonstrated an IC50 value against Plasmodium falciparum that was significantly higher than that observed for galanthamine .
Activity | Galanthamine IC50 (µg/mL) | This compound IC50 (µg/mL) |
---|---|---|
P. falciparum | 4.28 | >10 |
Case Studies
Q & A
Basic Research Questions
Q. How can Galanthamine N-Oxide be reliably quantified in plant extracts?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) for high sensitivity (LOD ~43 fg) and specificity. Validate the protocol using solid-phase extraction (SPE) with Oasis HLB cartridges to isolate alkaloids, followed by quantification against standardized reference materials . For metabolic profiling, employ 1H NMR to identify major metabolites (e.g., amino acids, citric acid cycle intermediates) and quantify this compound in parallel .
Q. What experimental models are suitable for evaluating this compound’s acetylcholinesterase (AChE) inhibition?
- Methodological Answer : Use species-specific AChE isoforms (e.g., electric eel AChE for preliminary screening, EC50 = 26.2 μM , and human AChE for translational relevance). Perform competitive inhibition assays with acetylthiocholine as a substrate, and compare results to Galanthamine (IC50 = 0.35–500 nM ). Include Torpedo californica AChE for structural studies, as its crystal structure reveals binding interactions with Trp84 and the acyl-binding pocket .
Q. What extraction methods maximize this compound yield from plant biomass?
- Methodological Answer : Optimize pressurized liquid extraction (PLE) with ethanol-water mixtures (e.g., 70% ethanol) at elevated temperatures (50–60°C) to enhance alkaloid solubility. For in vitro cultures, modify Murashige and Skoog (MS) basal medium by adjusting ammonium (X1), nitrate (X2), and sucrose (X4) concentrations to boost intracellular alkaloid accumulation (R2 = 93.6 for TotalGal ).
Advanced Research Questions
Q. How can nutrient modulation in plant cultures enhance this compound biosynthesis?
- Methodological Answer : Implement a full factorial experimental design (e.g., 24 FFE) to test interactions between ammonium, nitrate, phosphate, and sucrose. Use regression models to predict optimal conditions; for example, doubling nitrogen fertilizer increases amino acids but not this compound, suggesting standard N/K levels suffice for maximal yield . Validate with 1H NMR metabolic profiling to correlate nutrient shifts with alkaloid production .
Q. What structural modifications could improve this compound’s dual AChE inhibition and nicotinic receptor modulation?
- Methodological Answer : Perform docking simulations (e.g., AUTODOCK) to identify binding regions in AChE’s active site gorge and peripheral anionic site (PAS). Introduce hydrophobic/aromatic groups to enhance interactions with residues like Trp84 and Asp23 . Synthesize bis-interacting ligands (e.g., 1,2-dihydrogalanthamine derivatives) with IC50 values <0.19 μM, leveraging tertiary amine protonation at physiological pH for electrostatic interactions .
Q. How do discrepancies in reported inhibitory potencies of this compound arise across studies?
- Methodological Answer : Variability may stem from enzyme sources (e.g., electric eel vs. human AChE isoforms ), assay conditions (pH, substrate concentration), or purity of extracted compounds. Standardize assays using recombinant human AChE and validate purity via HPLC-MS. Cross-reference with X-ray crystallography data to confirm binding modes .
Q. Can this compound mitigate Aβ1–42 fibrillogenesis in Alzheimer’s models?
- Methodological Answer : Use circular dichroism (CD) spectroscopy to monitor Aβ1–42 conformational changes. Co-incubate this compound with Cu2+ to stabilize unfolded Aβ conformations, preventing oligomerization. Confirm via fluorescence assays (e.g., thioflavin T) and compare to Galanthamine’s effects .
Q. Data Contradiction Analysis
Q. Why do some studies report minimal this compound accumulation under high nitrogen fertilization?
Properties
CAS No. |
134332-50-6 |
---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
(1S,4R,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
InChI |
InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18+/m0/s1 |
InChI Key |
LROQBKNDGTWXET-CSBKYJRVSA-N |
SMILES |
C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] |
Isomeric SMILES |
C[N@+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-] |
Canonical SMILES |
C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] |
Appearance |
White to Off-White Solid |
melting_point |
113-118°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(4aS,6R,8aS,11R)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-Oxide; Nivalin-oxide; Galanthamine 10-Oxide; Galanthamine β-N-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.